

Applications of Ni/ZrO₂ in Heterogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickelzirconium (2/1)	
Cat. No.:	B15485203	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts supported on zirconia (Ni/ZrO₂) have emerged as highly effective and robust materials in the field of heterogeneous catalysis. The unique interaction between nickel and the zirconia support imparts desirable properties such as high activity, stability, and resistance to coking, making them suitable for several critical industrial processes. This document provides detailed application notes and experimental protocols for the use of Ni/ZrO₂ catalysts in two major applications: Dry Reforming of Methane (DRM) and CO₂ Hydrogenation.

Application 1: Dry Reforming of Methane (DRM)

Dry reforming of methane is a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO).[1] Syngas is a crucial feedstock for the synthesis of various chemicals and liquid fuels through processes like Fischer-Tropsch synthesis. Ni/ZrO₂ catalysts are particularly effective for DRM due to the high activity of nickel and the ability of the zirconia support to promote CO₂ activation and mitigate carbon deposition.[2][3]

Quantitative Data for Dry Reforming of Methane

The following table summarizes the catalytic performance of various Ni/ZrO₂ catalysts in the dry reforming of methane under different reaction conditions.



Catalyst Compos ition	Prepara tion Method	Temper ature (°C)	GHSV (mL g ⁻¹ h ⁻¹)	CH ₄ Convers ion (%)	CO ₂ Convers ion (%)	H ₂ /CO Ratio	Referen ce
5% Ni/ZrO ₂ (RC-100)	Impregna tion	700	42,000	67.4	~69	-	[2]
5% Ni/Y2O3- ZrO2	Impregna tion	700	70,000	56.1	64.3	-	[3]
5% Ni- 3% Sr/Y ₂ O ₃ - ZrO ₂	Impregna tion	800	70,000	76.3	79.9	-	[3]
Ni-Zr intermixe d alloy	Oxidative transform ation	-	-	-	-	-	[1]

Application 2: CO₂ Hydrogenation (Methanation)

CO₂ hydrogenation, specifically methanation, is a key process for the production of synthetic natural gas (SNG) from carbon dioxide and hydrogen. This reaction is an essential component of Power-to-Gas (PtG) technologies, which aim to store renewable energy in the form of chemical bonds. Ni/ZrO₂ catalysts have demonstrated excellent activity and selectivity for CO₂ methanation, attributed to the synergistic effects between the nickel nanoparticles and the zirconia support, which can enhance CO₂ adsorption and activation.[4][5]

Quantitative Data for CO₂ Hydrogenation

The table below presents a summary of the catalytic performance of Ni/ZrO₂ catalysts in CO₂ hydrogenation to methane.



Catalyst Compos ition	Prepara tion Method	Temper ature (°C)	GHSV (h ⁻¹)	CO ₂ Convers ion (%)	CH ₄ Selectiv ity (%)	CH ₄ Yield (%)	Referen ce
Ni/ZrO2	Plasma Decompo sition	300	60,000	71.9	-	69.5	[4]
Ni/ZrO2	Thermal Decompo sition	300	60,000	32.9	-	30.3	[4]
Ni/ZrO ₂	-	400	-	71.84	-	-	[5]
5Ni5RuZ SM-5	Wet Impregna tion	400	30,000	Equilibriu m	100	-	[6]
Ni-ETS-	In situ doping	280	7,500	39.7	100	-	[7]

Experimental Protocols

Protocol 1: Synthesis of Ni/ZrO₂ Catalyst by Impregnation Method

This protocol describes the synthesis of a Ni/ZrO₂ catalyst with a target nickel loading of 5 wt.% using the wet impregnation method.[8][9]

Materials:

- Zirconium dioxide (ZrO₂) support
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Deionized water
- Acetone (optional, as a solvent)[9]

Procedure:



- Support Pre-treatment: Dry the ZrO₂ support at 120°C for 4 hours to remove any adsorbed water.
- Precursor Solution Preparation: Calculate the required amount of Ni(NO₃)₂·6H₂O to achieve a 5 wt.% Ni loading on the ZrO₂ support. Dissolve the calculated amount of nickel nitrate in a volume of deionized water equal to the pore volume of the ZrO₂ support (incipient wetness impregnation).
- Impregnation: Add the nickel nitrate solution dropwise to the dried ZrO₂ support while continuously mixing to ensure uniform distribution.
- Drying: Dry the impregnated support in an oven at 110°C for 12 hours.
- Calcination: Calcine the dried powder in a muffle furnace under a static air atmosphere.
 Ramp the temperature to 450°C at a rate of 1°C/min and hold for 3 hours.[6]
- Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst must be reduced.
 Place the catalyst in a fixed-bed reactor and heat under a flow of 5% H₂ in N₂ to 500°C and hold for 4 hours.

Protocol 2: Synthesis of Ni/ZrO₂ Catalyst by Co-Precipitation Method

This protocol details the synthesis of a Ni/ZrO₂ mixed oxide catalyst via the co-precipitation method, which often results in a more homogeneous distribution of the active metal.[10][11]

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)
- Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃) solution (1 M)
- Deionized water

Procedure:



- Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of Ni(NO₃)₂·6H₂O and ZrO(NO₃)₂·xH₂O.
- Precipitation: Slowly add the 1 M Na₂CO₃ solution to the mixed metal nitrate solution under vigorous stirring at a constant pH (typically around 8-9) and temperature (e.g., 60-80°C). A precipitate will form.
- Aging: Continue stirring the resulting slurry at the same temperature for 2-4 hours to allow for aging of the precipitate.
- Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until
 the filtrate is neutral (pH 7) to remove residual sodium and nitrate ions.
- Drying: Dry the washed precipitate in an oven at 110°C overnight.
- Calcination: Calcine the dried powder in a muffle furnace under static air. Ramp the temperature to 500-700°C at a rate of 2-5°C/min and hold for 4-6 hours.
- Reduction (Activation): Reduce the calcined catalyst in a fixed-bed reactor under a flow of 5% H₂ in N₂ at 500-700°C for 4 hours before the catalytic reaction.

Protocol 3: Catalytic Activity Testing for Dry Reforming of Methane

This protocol outlines the procedure for evaluating the performance of a prepared Ni/ZrO₂ catalyst for the dry reforming of methane.

Experimental Setup:

- A fixed-bed reactor (quartz or stainless steel) housed in a tube furnace.
- Mass flow controllers (MFCs) for precise control of reactant gas flow rates (CH₄, CO₂, and an inert gas like N₂ or Ar).
- A thermocouple to monitor the temperature of the catalyst bed.



A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a
flame ionization detector (FID) for analyzing the composition of the product gas stream.

Procedure:

- Catalyst Loading: Load a known mass of the sieved catalyst (typically 50-100 mg) into the center of the reactor, secured with guartz wool plugs.
- Catalyst Activation (In-situ Reduction): Heat the catalyst to the reduction temperature (e.g., 700°C) under a flow of a reducing gas mixture (e.g., 5% H₂/N₂) and hold for 2-4 hours.
- Reaction Initiation: After reduction, switch the gas flow to an inert gas (N₂) and raise the reactor temperature to the desired reaction temperature (e.g., 700-800°C).
- Reactant Feed: Introduce the reactant gas mixture (typically a CH₄:CO₂ ratio of 1:1, with an inert gas as a balance) into the reactor at a specific gas hourly space velocity (GHSV).
- Product Analysis: After the reaction reaches a steady state (typically after 30-60 minutes),
 analyze the composition of the effluent gas stream using the online GC.
- Data Collection: Record the concentrations of CH₄, CO₂, H₂, CO, and the inert gas at various time intervals or temperatures to evaluate catalyst activity and stability.

Protocol 4: Catalytic Activity Testing for CO₂ Hydrogenation

This protocol describes the procedure for assessing the catalytic performance of Ni/ZrO₂ in the hydrogenation of CO₂ to methane.

Experimental Setup:

Similar to the DRM setup: a fixed-bed reactor, MFCs, a thermocouple, and a GC.

Procedure:

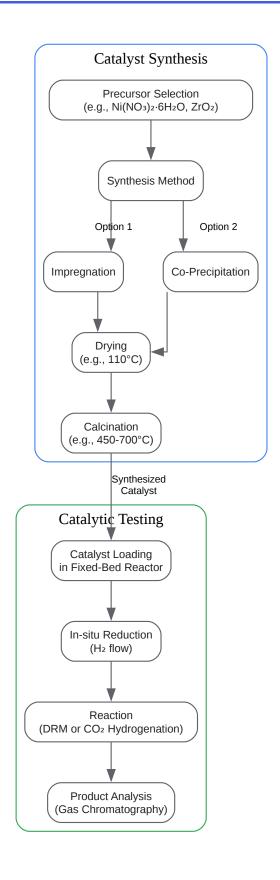
Catalyst Loading: Pack a known amount of the catalyst (e.g., 100-200 mg) into the reactor.



- Catalyst Activation (In-situ Reduction): Reduce the catalyst in-situ by heating it under a flow
 of H₂ or a diluted H₂ mixture (e.g., 10% H₂/N₂) at a specified temperature (e.g., 400-500°C)
 for several hours.
- Reaction Initiation: After reduction, cool the reactor to the desired starting reaction temperature (e.g., 200°C) under an inert gas flow.
- Reactant Feed: Introduce the reactant gas mixture, typically with a H₂:CO₂ molar ratio of 4:1 and an inert gas for GC calibration, into the reactor at a defined GHSV.
- Product Analysis: Analyze the product stream using an online GC to determine the concentrations of CO₂, H₂, CH₄, CO, and any other byproducts.
- Data Collection: Collect data at various temperatures (e.g., in increments of 20-50°C) to determine the temperature-dependent activity and selectivity of the catalyst.

Visualizations Experimental Workflow for Catalyst Synthesis and Testing



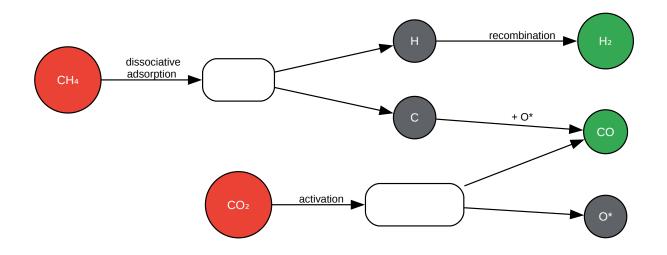


Click to download full resolution via product page

Caption: Workflow for Ni/ZrO2 catalyst synthesis and performance evaluation.



Simplified Reaction Pathway for Dry Reforming of Methane on Ni/ZrO₂

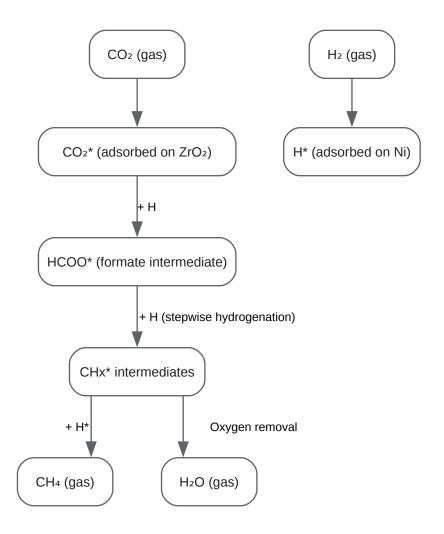


Click to download full resolution via product page

Caption: Key steps in the dry reforming of methane over a Ni/ZrO2 catalyst.

Simplified Reaction Pathway for CO₂ Hydrogenation to Methane on Ni/ZrO₂





Click to download full resolution via product page

Caption: Proposed reaction pathway for CO₂ methanation on a Ni/ZrO₂ catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regeneration of Ni–Zr Methane Dry Reforming Catalysts in CO2: Reduction of Coking and Ni Redispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]







- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CO2 Hydrogenation to Renewable Methane on Ni/Ru Modified ZSM-5 Zeolites: The Role of the Preparation Procedure [mdpi.com]
- 7. Frontiers | Boosting CO2 hydrogenation to methane over Ni-based ETS-10 zeolite catalyst [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. repositorio.uc.cl [repositorio.uc.cl]
- 10. Synthesis of mesoporous bimetallic Ni–Cu catalysts supported over ZrO2 by a homogenous urea coprecipitation method for catalytic steam reforming of ethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Applications of Ni/ZrO₂ in Heterogeneous Catalysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15485203#applications-of-ni2zr-in-heterogeneous-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com